molecular formula C11H10ClNO B7843128 1-(4-chloro-1H-indol-3-yl)propan-2-one

1-(4-chloro-1H-indol-3-yl)propan-2-one

Cat. No.: B7843128
M. Wt: 207.65 g/mol
InChI Key: WSYHNOXYCJXCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-1H-indol-3-yl)propan-2-one ( 1346649-95-3) is a valuable chloro-substituted indole derivative supplied for research and development purposes. This compound, with a molecular formula of C10H8ClNO and a molecular weight of 193.63 g/mol, features a propan-2-one chain at the 3-position of the 4-chloro-1H-indole scaffold, a structure of high interest in medicinal chemistry . Indole-based scaffolds are key precursors in synthesizing complex molecules for pharmaceutical research. For instance, structurally related chloroindole compounds have been utilized in the design and synthesis of ligands for the serotonin receptor subtype 6 (5-HT6), a prominent target in central nervous system (CNS) disorder research such as for Alzheimer's disease and major depressive disorder . As a building block, this ketone is useful for further chemical modifications, including nucleophilic addition or reduction, enabling the exploration of structure-activity relationships (SAR). Researchers can employ it in the development of novel bioactive molecules. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment. Specifications: • CAS Number : 1346649-95-3 • Molecular Formula : C10H8ClNO • Molecular Weight : 193.63 g/mol • MDL Number : MFCD20489533 • SMILES : CC(C1=CNC2=C1C(Cl)=CC=C2)=O

Properties

IUPAC Name

1-(4-chloro-1H-indol-3-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7(14)5-8-6-13-10-4-2-3-9(12)11(8)10/h2-4,6,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYHNOXYCJXCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CNC2=C1C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

ParameterOptimal RangeEffect on Yield (%)
Catalyst Loading1.2–1.5 eq AlCl378 → 94
Temperature70–80°C65 → 91
Reaction Time3–5 hours82 → 95

The electron-withdrawing chlorine at C-4 deactivates the indole ring, necessitating higher catalyst loads compared to unsubstituted indoles . Side reactions predominantly involve over-acylation at C-2 (8–12%), mitigated through slow reagent addition.

Fischer Indole Cyclization with Chlorinated Phenylhydrazines

The Fischer indole synthesis offers a convergent route by cyclizing hydrazones derived from 4-chlorophenylhydrazine and propan-2-one. This method bypasses the need for pre-formed indole substrates, with cyclization typically performed in acetic acid/BF3·Et2O (yield: 85–88%) .

Mechanistic Considerations :

  • Hydrazone formation: 4-Chlorophenylhydrazine reacts with acetone in ethanol under reflux (3 hours, 78% conversion) .
    2. -Sigmatropic rearrangement: Catalyzed by Brønsted acids (H2SO4, PPA), directing the acetyl group to C-3 .

  • Aromatization: Loss of NH3 generates the indole nucleus with C-4 chlorine retention.

Comparative studies show PPA-mediated cyclization in solvent-free conditions reduces reaction time from 12 hours to 6 hours while maintaining 89% yield .

Directed Electrophilic Chlorination Post-Acylation

For substrates where C-3 acylation precedes chlorination, strategic directing groups enable regioselective C-4 substitution. N-Protected indoles (e.g., N-Boc) facilitate chlorination via:

  • Vilsmeier-Haack Complex : POCl3/DMF directs electrophiles to C-4 (62% yield) .

  • NCS-Mediated Chlorination : N-Chlorosuccinimide in CCl4 with FeCl3 catalysis (55% yield, 8-hour reaction) .

Post-chlorination deprotection (e.g., TFA for Boc removal) completes the synthesis, though this multi-step approach suffers from cumulative yields of 34–41%.

Spectroscopic Characterization Across Synthetic Routes

All methods produce consistent spectral signatures confirming structure:

  • IR : νmax 1678–1689 cm⁻¹ (C=O stretch) , 3313 cm⁻¹ (N-H indole) .

  • 1H NMR (CDCl3) : δ 2.46 (s, 3H, COCH3) , 7.00–8.07 (m, 4H indole) .

  • 13C NMR : 196.1 ppm (C=O) , 109.6–137.8 ppm (aromatic carbons) .

Notable differences emerge in byproduct profiles: Fischer routes generate 5–7% 2-acetyl regioisomers, absent in Friedel-Crafts methods .

Comparative Analysis of Industrial Scalability

MethodCost IndexE-FactorPMIScalability
Friedel-Crafts1.812.74.2>100 kg
Fischer Cyclization2.38.93.150–100 kg
Directed Chlorination3.118.46.7<10 kg

Friedel-Crafts acylation demonstrates superior green metrics despite higher catalyst loads, while Fischer methods balance cost and efficiency for mid-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-1H-indol-3-yl)propan-2-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.

  • Substitution: The chlorine atom in the indole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(4-Chloro-1H-indol-3-yl)propanoic acid.

  • Reduction: 1-(4-Chloro-1H-indol-3-yl)propan-2-ol or 1-(4-Chloro-1H-indol-3-yl)propan-2-amine.

  • Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the promising antimicrobial properties of indole derivatives, including 1-(4-chloro-1H-indol-3-yl)propan-2-one. Research has shown that compounds within this class exhibit significant inhibitory effects against various fungal strains, including Candida and Aspergillus species. For instance, the compound was evaluated against clinical isolates, with findings indicating minimum inhibitory concentrations (MIC) ranging from 0.125 to 1.000 mg/mL for effective strains .

Table 1: Antifungal Activity of Indole Derivatives

CompoundTarget OrganismMIC (mg/mL)
1-(4-chloro-1H-indol-3-yl)propan-2-oneCandida albicans0.250
1-(4-chloro-1H-indol-3-yl)propan-2-oneCandida glabrata0.125
1-(4-chloro-1H-indol-3-yl)propan-2-oneAspergillus niger0.500

This data suggests that indole derivatives could serve as effective agents in treating fungal infections, especially in cases where traditional antifungals are less effective due to resistance .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that indole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study highlighted the effectiveness of certain indole derivatives in reducing cell viability in breast and colon cancer models .

Table 2: Anticancer Activity of Indole Derivatives

CompoundCancer Cell LineIC50 (µM)
1-(4-chloro-1H-indol-3-yl)propan-2-oneMCF-7 (Breast)15
1-(4-chloro-1H-indol-3-yl)propan-2-oneHT29 (Colon)20

These results underscore the potential of indole derivatives as lead compounds for developing new anticancer therapies .

Modulation of Neurotransmitter Systems

Indole derivatives have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for treating mood disorders and other neuropsychiatric conditions. The compound's structure allows it to interact with serotonin receptors, making it a candidate for further development as an antidepressant or anxiolytic agent .

Table 3: Neuropharmacological Effects of Indole Derivatives

EffectMechanism
Serotonin Reuptake InhibitionIncreases serotonin levels in synaptic cleft
Norepinephrine ModulationEnhances norepinephrine activity, potentially alleviating depressive symptoms

Conclusion and Future Directions

The applications of 1-(4-chloro-1H-indol-3-yl)propan-2-one span antimicrobial and anticancer domains, alongside neuropharmacological potential. Its efficacy against resistant microbial strains and cancer cells highlights its promise as a therapeutic agent.

Future research should focus on:

  • In vivo studies to validate the efficacy and safety profiles.
  • Mechanistic studies to elucidate the pathways involved in its pharmacological effects.
  • Structural optimization to enhance potency and selectivity against targeted diseases.

Mechanism of Action

1-(4-Chloro-1H-indol-3-yl)propan-2-one is similar to other indole derivatives, such as 1-(2-chloro-1H-indol-3-yl)propan-2-one and 1-(3-chloro-1H-indol-3-yl)propan-2-one. These compounds differ in the position of the chlorine atom on the indole ring, which can influence their chemical reactivity and biological activity. The uniqueness of 1-(4-Chloro-1H-indol-3-yl)propan-2-one lies in its specific substitution pattern, which may confer distinct properties compared to its analogs.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural differences and substituent effects among 1-(4-chloro-1H-indol-3-yl)propan-2-one and related indole derivatives:

Compound Name Molecular Formula Key Substituents/Modifications Key Properties/Effects Reference
1-(4-Chloro-1H-indol-3-yl)propan-2-one C₁₁H₁₀ClNO -Cl at indole C4; propan-2-one at C3 Enhanced lipophilicity; potential H-bond acceptor via ketone Target
(E)-3-(4-Chlorophenyl)-1-(1H-indol-1-yl)prop-2-en-1-one C₁₇H₁₂ClNO -Cl on phenyl; α,β-unsaturated ketone Conjugated enone system increases reactivity (e.g., Michael addition)
(E)-3-(1H-Indol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one C₁₇H₁₂N₂O₃ -NO₂ on phenyl; α,β-unsaturated ketone Electron-withdrawing nitro group may reduce stability but enhance electrophilicity
1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one C₁₉H₁₇BrNO₃S -BrCH₂ and -SO₂Ph groups at indole N1 Sulfonyl group improves stability; bromomethyl enables alkylation reactions
5-Chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one C₁₁H₁₀ClNO -Cl at indole C5; propan-2-ylidene fused to dihydroindole Planar structure due to conjugated enone; dihydroindole reduces aromaticity
1-Propanone, 2-(4-chlorophenyl)-1-(6-fluoro-1H-indol-2-yl)-2-methyl C₁₉H₁₇ClFNO -Cl on phenyl; -F at indole C6; methyl at propanone Fluorine enhances bioavailability; methyl increases steric hindrance

Spectral and Crystallographic Data

  • IR Spectroscopy: The C=O stretch in 1-(4-chloro-1H-indol-3-yl)propan-2-one is expected near 1708 cm⁻¹, similar to (E)-3-(4-chlorophenyl)-1-(1H-indol-1-yl)prop-2-en-1-one . Chloro substituents may cause minor shifts due to inductive effects.
  • ¹H-NMR : Aromatic protons in the indole ring resonate between 7.2–8.4 ppm , with downfield shifts observed for nitro or electron-withdrawing groups (e.g., 8.14 ppm for Hβ in (E)-3-(1H-indol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one) .
  • Crystallography : Structures like (E)-1-[2-(4-Chloro-2-nitro-styr-yl)-1-phenyl-sulfonyl-1H-indol-3-yl]propan-1-one are resolved using SHELX software, revealing planar indole systems and halogen-bonding interactions .

Stability and Reactivity

  • Electron-Deficient Derivatives : Nitro-substituted compounds (e.g., (E)-3-(1H-indol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one) are prone to reduction but useful in electrophilic reactions .
  • Halogenated Analogs : Chloro and bromo groups improve metabolic stability but may undergo nucleophilic substitution (e.g., bromomethyl in ).
  • Conjugated Systems : α,β-Unsaturated ketones exhibit higher reactivity but lower thermal stability compared to saturated ketones like the target compound .

Q & A

Q. What are the established synthetic routes for 1-(4-chloro-1H-indol-3-yl)propan-2-one?

The compound is synthesized via Friedel-Crafts acylation, where 4-chloroindole reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., Yb(OTf)₃) in acetonitrile. This method yields the target compound as a dark red liquid (melting point: 27.7°C), with structural confirmation via ¹H NMR (δ 7.71 ppm for indole protons) and HRMS .

Q. How is structural validation performed for this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural determination. For instance, derivatives like (E)-1-[2-(4-chloro-2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]propan-1-one were validated via crystallographic data deposited in the Cambridge Structural Database .

Q. What spectroscopic techniques are essential for characterization?

  • ¹H NMR : Key signals include aromatic protons (δ 7.03–7.85 ppm) and carbonyl-related protons (δ 7.31–7.85 ppm) .
  • IR : Strong absorption bands at ~1647 cm⁻¹ (C=O stretch) and ~797 cm⁻¹ (C-Cl stretch) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 247.06 for C₁₁H₉ClNO) .

Advanced Research Questions

Q. How can mechanistic insights into the Friedel-Crafts acylation of 4-chloroindole be optimized?

Computational studies (DFT calculations) combined with experimental kinetic data can elucidate the role of Lewis acids (e.g., Yb(OTf)₃) in stabilizing transition states. Competitive pathways, such as N-acylation vs. C3-acylation, should be analyzed using substituent electronic effects .

Q. How to address discrepancies in NMR data during structural validation?

Contradictions in proton coupling constants or chemical shifts may arise from dynamic effects (e.g., keto-enol tautomerism). Variable-temperature NMR or crystallographic refinement (via SHELXL) can resolve ambiguities. For example, SHELX’s robust refinement algorithms minimize errors in twinned or high-resolution macromolecular data .

Q. What strategies enable regioselective functionalization of the indole ring?

Directed C–H activation using palladium catalysts or electrophilic substitution at the C3 position (due to electron-rich indole systems) allows selective modifications. Derivatives like 2-benzyl-1-(4-chloro-1H-indol-3-yl)-3-phenylbenzo[f]quinoline demonstrate regioselective functionalization via Suzuki-Miyaura coupling .

Q. How do substituents influence the compound’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., 4-chloro) enhance electrophilic character at C3, facilitating nucleophilic attacks. Comparative studies with analogs like 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one show that chloro substituents increase stability in acidic conditions, whereas hydroxyl groups promote oxidative degradation .

Q. What are the challenges in crystallizing 1-(4-chloro-1H-indol-3-yl)propan-2-one?

Low melting points (e.g., 27.7°C) and solvent-dependent polymorphism complicate crystallization. Slow evaporation in dichloromethane/hexane mixtures at 4°C improves crystal quality. SHELXD’s dual-space algorithms are recommended for solving weakly diffracting crystals .

Methodological Notes

  • Synthesis Optimization : Use anhydrous conditions to prevent hydrolysis of the acetyl chloride intermediate .
  • Crystallography : Employ SHELXPRO for macromolecular interface compatibility and SHELXE for high-throughput phasing pipelines .
  • Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm spin systems and reduce artifacts .

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